2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine
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Overview
Description
2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine is an organic compound characterized by the presence of two 4-chlorophenylthio groups attached to a biphenyl structure with diamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine typically involves the following steps:
Formation of 4-chlorophenylthio groups: This can be achieved by reacting 4-chlorothiophenol with a suitable halogenating agent.
Coupling with biphenyl: The 4-chlorophenylthio groups are then coupled with a biphenyl derivative under controlled conditions, often using a catalyst such as palladium.
Introduction of diamine groups:
Industrial Production Methods
In an industrial setting, the production of 2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Similar in structure but with different functional groups.
2,2-Bis(4-chlorophenyl)acetic acid: Contains similar aromatic rings but differs in the presence of carboxylic acid groups.
Uniqueness
2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine is unique due to its combination of 4-chlorophenylthio and diamine groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H18Cl2N2S2 |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
4-[4-amino-2-(4-chlorophenyl)sulfanylphenyl]-3-(4-chlorophenyl)sulfanylaniline |
InChI |
InChI=1S/C24H18Cl2N2S2/c25-15-1-7-19(8-2-15)29-23-13-17(27)5-11-21(23)22-12-6-18(28)14-24(22)30-20-9-3-16(26)4-10-20/h1-14H,27-28H2 |
InChI Key |
AZPYOMOWCZRPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)N)C3=C(C=C(C=C3)N)SC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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